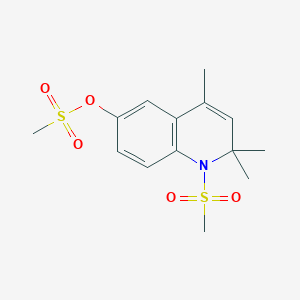![molecular formula C35H25NO4 B11652557 ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-{3-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]-2,5-difenil-1H-pirrol-1-il}benzoato de etilo es un compuesto orgánico complejo que pertenece a la clase de los compuestos heterocíclicos. Presenta una estructura única con múltiples anillos aromáticos y grupos funcionales, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-{3-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]-2,5-difenil-1H-pirrol-1-il}benzoato de etilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno con 2,5-difenil-1H-pirrol en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como el hidruro de sodio o el carbonato de potasio, y un solvente como la dimetilformamida (DMF) o el tetrahidrofurano (THF).
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, utilizando a menudo reactores automatizados y sistemas de flujo continuo para garantizar una calidad constante. Las condiciones de reacción se controlan cuidadosamente, y se emplean pasos de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-{3-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]-2,5-difenil-1H-pirrol-1-il}benzoato de etilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de alcoholes o alcanos.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico o el bromo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂), paladio sobre carbón (Pd/C)
Sustitución: Ácido nítrico (HNO₃), bromo (Br₂)
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas
Reducción: Alcoholes, alcanos
Sustitución: Compuestos nitro, compuestos halogenados
Aplicaciones Científicas De Investigación
El 4-{3-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]-2,5-difenil-1H-pirrol-1-il}benzoato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción del 4-{3-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]-2,5-difenil-1H-pirrol-1-il}benzoato de etilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, exhibiendo así propiedades anticancerígenas.
Comparación Con Compuestos Similares
El 4-{3-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]-2,5-difenil-1H-pirrol-1-il}benzoato de etilo se puede comparar con otros compuestos similares, como:
Derivados del indol: Conocidos por sus diversas actividades biológicas, incluyendo propiedades antivirales y anticancerígenas.
Derivados de la benzotiadiazina: Que presentan diversas actividades farmacológicas, como efectos antimicrobianos e antihipertensivos.
La singularidad del 4-{3-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]-2,5-difenil-1H-pirrol-1-il}benzoato de etilo radica en su estructura específica, que le confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C35H25NO4 |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
ethyl 4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C35H25NO4/c1-2-40-35(39)25-17-19-27(20-18-25)36-31(23-11-5-3-6-12-23)22-26(32(36)24-13-7-4-8-14-24)21-30-33(37)28-15-9-10-16-29(28)34(30)38/h3-22H,2H2,1H3 |
Clave InChI |
ORJNUOIZSHZYJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)

![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
